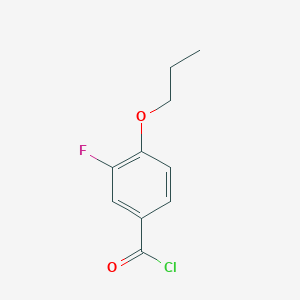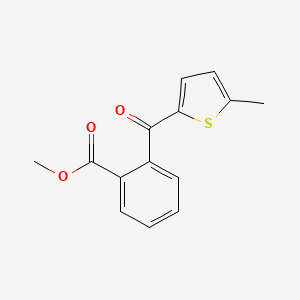
Methyl 2-ethoxybenzoylformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethoxybenzoylformate is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoylformate, characterized by the presence of an ethoxy group at the second position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-ethoxybenzoylformate can be synthesized through several methods. One common approach involves the esterification of 2-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process would include the esterification reaction followed by purification steps such as distillation or crystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-ethoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.
Reduction: 2-ethoxybenzyl alcohol.
Substitution: Various substituted benzoylformates depending on the reagents used.
Scientific Research Applications
Methyl 2-ethoxybenzoylformate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 2-ethoxybenzoylformate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, participating in various biochemical reactions. The ethoxy group can influence the compound’s reactivity and binding affinity, affecting its overall activity.
Comparison with Similar Compounds
Methyl 2-methoxybenzoylformate: Similar structure but with a methoxy group instead of an ethoxy group.
Methyl 2-hydroxybenzoylformate: Contains a hydroxy group, leading to different reactivity and applications.
Methyl 2-chlorobenzoylformate:
Uniqueness: Methyl 2-ethoxybenzoylformate is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
methyl 2-(2-ethoxyphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-15-9-7-5-4-6-8(9)10(12)11(13)14-2/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHXOQGCPOFMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000459.png)










